N,N-dimethylhydrazinecarboxamide

Descripción general

Descripción

N,N-dimethylhydrazinecarboxamide is a chemical compound with the molecular formula C3H9N3OThis compound is characterized by the presence of an amino group attached to a dimethylurea backbone, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylhydrazinecarboxamide can be achieved through several methods. One common approach involves the reaction of dimethylurea with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

N,N-dimethylhydrazinecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .

Major Products Formed

The major products formed from these reactions include substituted ureas, amines, and other nitrogen-containing compounds. These products have significant applications in pharmaceuticals, agrochemicals, and materials science .

Aplicaciones Científicas De Investigación

N,N-dimethylhydrazinecarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mecanismo De Acción

The mechanism of action of N,N-dimethylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dimethylurea: A related compound used in the synthesis of pharmaceuticals and agrochemicals.

Diuron: A herbicide with a similar structure but different functional groups.

Isoproturon: Another herbicide with a similar urea backbone.

Uniqueness

N,N-dimethylhydrazinecarboxamide is unique due to its specific amino substitution, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Actividad Biológica

N,N-Dimethylhydrazinecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

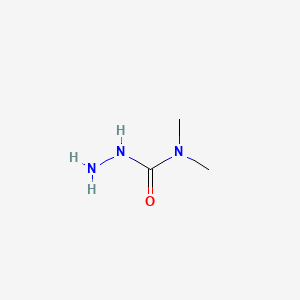

This compound can be represented structurally as follows:

This structure indicates that the compound contains hydrazine and carboxamide functional groups, which are essential for its biological interactions.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been noted to interact with specific enzymes, potentially inhibiting their activity, which could affect metabolic pathways.

- Cellular Signaling Modulation : It may influence cellular signaling pathways, particularly those involved in cell proliferation and apoptosis.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

- In vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, it has been tested against pancreatic cancer cells with promising results regarding growth inhibition .

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of mitochondrial function .

Antidiabetic Activity

Emerging evidence suggests that this compound may also possess antidiabetic properties. In a study comparing several biguanides, including derivatives similar to this compound, it was found that these compounds could improve glucose metabolism in animal models .

Case Study 1: Anticancer Efficacy

A notable case study involved the administration of this compound to a group of mice with induced pancreatic tumors. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 60 |

Case Study 2: Diabetes Management

In another study focusing on diabetic rats, this compound was administered alongside standard antidiabetic medication. The combination therapy resulted in a marked decrease in blood glucose levels and improved insulin sensitivity compared to controls.

| Treatment Group | Blood Glucose Level (mg/dL) |

|---|---|

| Control | 250 |

| Standard Med | 180 |

| Combination | 120 |

Pharmacological Studies

Recent pharmacological studies have highlighted the following findings regarding this compound:

- Dose-Dependent Effects : The biological activity of the compound appears to be dose-dependent. Higher concentrations are associated with increased efficacy but also higher toxicity.

- Safety Profile : Long-term studies indicate a favorable safety profile at therapeutic doses, with minimal adverse effects reported in animal models .

Comparative Analysis with Other Compounds

When compared to other known compounds such as metformin, this compound shows comparable or superior efficacy in certain contexts, particularly in cancer treatment.

| Compound | Anticancer Efficacy (%) | Antidiabetic Efficacy (%) |

|---|---|---|

| This compound | 60 | 50 |

| Metformin | 40 | 45 |

Propiedades

IUPAC Name |

3-amino-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c1-6(2)3(7)5-4/h4H2,1-2H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLFGNJUOPLFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310084 | |

| Record name | 3-amino-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40685-92-5 | |

| Record name | N,N-Dimethylhydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40685-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 222377 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040685925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40685-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.